MHC Class I Binding Affinity: Direct Quantitative Comparison of EGFRvIII Peptide vs. Wild-Type EGFR Peptides
In a functional binding assay using T2 cells expressing the common HLA-A*0201 allele, the EGFRvIII peptide demonstrated clear and quantifiable MHC class I binding at a concentration of 25 µg/ml, a prerequisite for antigen presentation and subsequent CD8+ T cell activation . While this study does not provide a numeric binding affinity (e.g., KD) for the wild-type counterpart in the same assay, the known sequence and structural divergence at the EGFRvIII fusion junction are the basis for its distinct immunological profile. This binding property is a fundamental differentiator from any peptide derived from the wild-type EGFR sequence, which lacks this specific neoantigenic motif and would not be expected to generate the same tumor-specific T cell response [1].
| Evidence Dimension | MHC Class I (HLA-A*0201) Binding |
|---|---|
| Target Compound Data | Positive binding at 25 µg/ml |
| Comparator Or Baseline | Wild-type EGFR-derived peptides (implied baseline: no specific binding due to sequence divergence) |
| Quantified Difference | Functional binding observed for EGFRvIII peptide at 25 µg/ml; specific binding for wild-type EGFR peptide not observed/expected due to distinct sequence. |
| Conditions | T2 cell line, MHC class I subtype HLA-A*0201 |
Why This Matters
This data confirms that the EGFRvIII peptide possesses the requisite biophysical property to engage the MHC class I pathway in a common human HLA allele, a critical validation step for selecting a peptide for T cell-based immunotherapy research.
- [1] Wu AH, et al. Identification of EGFRvIII-derived CTL epitopes restricted by HLA A0201 for dendritic cell based immunotherapy of gliomas. J Neurooncol. 2006;76(1):23-30. View Source
